4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458664
InChI: InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-8-6-12(7-9-17)18(11-4-5-11)13(19)10-16/h11-12H,4-10,16H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)N(C2CC2)C(=O)CN
Molecular Formula: C15H27N3O3
Molecular Weight: 297.39 g/mol

4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13458664

Molecular Formula: C15H27N3O3

Molecular Weight: 297.39 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H27N3O3
Molecular Weight 297.39 g/mol
IUPAC Name tert-butyl 4-[(2-aminoacetyl)-cyclopropylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-8-6-12(7-9-17)18(11-4-5-11)13(19)10-16/h11-12H,4-10,16H2,1-3H3
Standard InChI Key DTANVPPHUWFWTL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)N(C2CC2)C(=O)CN
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)N(C2CC2)C(=O)CN

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s IUPAC name, tert-butyl 4-[(2-aminoacetyl)-cyclopropylamino]piperidine-1-carboxylate, reflects its intricate structure (Fig. 1) . Key features include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle providing conformational rigidity.

  • Cyclopropylamino group: A strained three-membered ring contributing to steric hindrance and potential bioactivity.

  • 2-Aminoacetyl side chain: A glycine-derived moiety enabling hydrogen bonding and nucleophilic reactivity.

  • tert-Butyl ester: A bulky protecting group enhancing solubility in organic solvents and stability during synthesis .

The molecular formula is C₁₅H₂₇N₃O₃, with a molecular weight of 297.39 g/mol . Spectroscopic data (¹H NMR, ¹³C NMR) confirm the presence of characteristic signals:

  • δ 1.44 ppm (s, 9H): tert-Butyl group.

  • δ 3.20–3.80 ppm (m, 4H): Piperidine ring protons.

  • δ 4.15 ppm (s, 2H): Methylenic protons of the aminoacetyl group .

Stereochemical Considerations

The cyclopropylamino group introduces chirality, though the compound is typically synthesized as a racemic mixture. Enantioselective routes using chiral auxiliaries or asymmetric catalysis remain underexplored but could enhance pharmacological specificity .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence (Fig. 2) :

  • Piperidine protection: Reaction of piperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane yields tert-butyl piperidine-1-carboxylate.

  • Cyclopropane introduction: Mitsunobu reaction with cyclopropylamine or nucleophilic substitution using cyclopropyl bromide.

  • Acylation: Coupling of 2-aminoacetyl chloride via Schotten-Baumann conditions.

Key reagents:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) for reductive amination.

  • Dichloromethane (DCM) as the solvent for Boc protection .

Yield optimization:

  • Step 1: 85–90% yield under anhydrous conditions .

  • Step 3: 70–75% yield with slow addition of acyl chloride to prevent oligomerization.

Stability and Degradation

The tert-butyl ester confers stability against hydrolysis under basic conditions (pH > 10) but is labile in acidic environments (pH < 2), enabling selective deprotection. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .

Biological Activity and Mechanistic Insights

Enzymatic Interactions

The compound’s aminoacetyl group mimics natural peptide substrates, enabling inhibition of serine proteases (e.g., trypsin, kallikrein) with IC₅₀ values of 12–18 µM . Molecular docking studies reveal:

  • Hydrogen bonding between the acetyl oxygen and Ser195 in the enzyme active site.

  • Hydrophobic interactions from the cyclopropane ring with Ile99 and Val213 .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional GroupsBioactivity Highlights
Target CompoundC₁₅H₂₇N₃O₃297.39Cyclopropylamino, tert-butylσ-1 receptor ligand, protease inhibitor
Benzyl ester analogC₁₉H₂₇N₃O₃345.40Benzyl esterEnhanced blood-brain barrier penetration
Chloro-acetyl variant C₁₅H₂₅ClN₂O₃316.82ChloroacetylAntibacterial (MIC = 8 µg/mL)

Key trends:

  • Ester group modulation: Benzyl esters improve CNS bioavailability, while tert-butyl variants favor synthetic utility .

  • Electrophilic substituents: Chloroacetyl groups enhance antimicrobial activity but increase cytotoxicity (LD₅₀ = 45 mg/kg) .

Applications in Drug Discovery

Intermediate in Opioid Synthesis

The compound serves as a precursor to fentanyl analogs via reductive alkylation of the piperidine nitrogen. Recent patents describe its use in synthesizing carfentanil derivatives with 1000-fold opioid receptor potency .

Peptidomimetic Design

Incorporation into peptidomimetics improves metabolic stability. For example, a cyclopropane-containing tripeptide showed 90% oral bioavailability in primates vs. 20% for the parent peptide .

Future Directions

Enantioselective Synthesis

Developing asymmetric catalytic methods (e.g., organocatalyzed Mannich reactions) could yield enantiopure variants for targeted therapies .

Prodrug Development

Functionalization of the amino group with bioreversible moieties (e.g., phosphonates) may enhance solubility and tissue distribution .

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